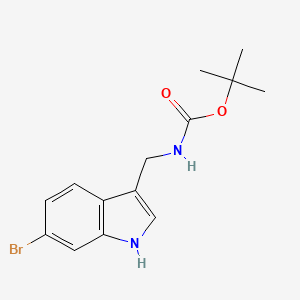
cerium(3+);oxalate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+);oxalate;hydrate, also known as cerium(III) oxalate hydrate, is an inorganic compound with the chemical formula Ce2(C2O4)3·xH2O. It is a white crystalline solid that is slightly soluble in water. This compound is a cerium salt of oxalic acid and is often used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Cerium(III) oxalate hydrate can be synthesized through a precipitation technique. One common method involves reacting cerium(III) chloride with oxalic acid in an aqueous solution. The reaction is as follows:
2CeCl3+3H2C2O4→Ce2(C2O4)3+6HCl
The resulting cerium(III) oxalate precipitate is then filtered, washed, and dried to obtain the hydrate form .
Industrial production methods often involve similar precipitation techniques but on a larger scale. The use of external magnetic fields during the precipitation process can influence the morphology and size of the cerium oxalate particles .
Chemical Reactions Analysis
Cerium(III) oxalate hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) oxalate can be reduced back to cerium(III) using reducing agents.
Thermal Decomposition: When heated, cerium(III) oxalate decomposes to form cerium oxide (CeO2) and carbon dioxide (CO2).
Precipitation: Cerium(III) oxalate can be precipitated from cerium(III) chloride and oxalic acid under acidic conditions.
Scientific Research Applications
Cerium(III) oxalate hydrate has a wide range of applications in scientific research:
Biology: Cerium compounds are studied for their potential antioxidant properties and their ability to scavenge free radicals.
Medicine: Cerium(III) oxalate has been used as an antiemetic to prevent nausea and vomiting.
Industry: It is used in the production of ceramics, glass, phosphors, and pyrotechnics.
Mechanism of Action
The mechanism of action of cerium(III) oxalate hydrate varies depending on its application. In catalysis, cerium oxide derived from cerium(III) oxalate acts as a catalyst by providing active sites for chemical reactions. In biological systems, cerium compounds can interact with reactive oxygen species, reducing oxidative stress and preventing cellular damage .
Comparison with Similar Compounds
Cerium(III) oxalate hydrate can be compared with other cerium compounds such as cerium(IV) oxide and cerium(III) nitrate. While cerium(IV) oxide is widely used as a catalyst and in fuel cells, cerium(III) nitrate is commonly used in analytical chemistry and as a reagent. The unique properties of cerium(III) oxalate hydrate, such as its ability to form stable hydrates and its use as a precursor for cerium oxide, distinguish it from these similar compounds .
Similar Compounds
- Cerium(IV) oxide (CeO2)
- Cerium(III) nitrate (Ce(NO3)3)
- Cerium(III) chloride (CeCl3)
- Cerium(III) sulfate (Ce2(SO4)3)
Properties
Molecular Formula |
C6H2Ce2O13 |
|---|---|
Molecular Weight |
562.30 g/mol |
IUPAC Name |
cerium(3+);oxalate;hydrate |
InChI |
InChI=1S/3C2H2O4.2Ce.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 |
InChI Key |
WSVMKOQJZBJDJB-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Ce+3].[Ce+3] |
physical_description |
Hygroscopic powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


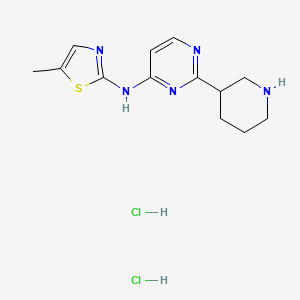
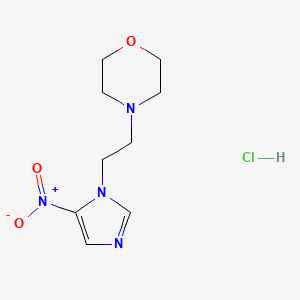
![2-[[3-[1-[4-[[2-[[2-[2-[2-[2-(2-Aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12300708.png)
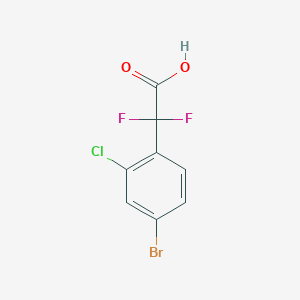

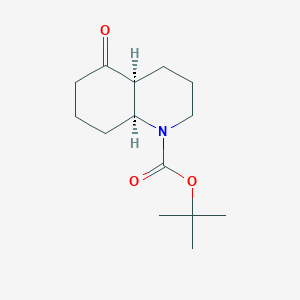
![methyl 1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B12300737.png)
![7,18-bis(2-thiophen-2-ylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12300748.png)
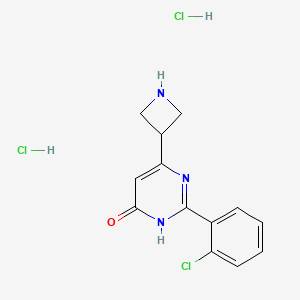
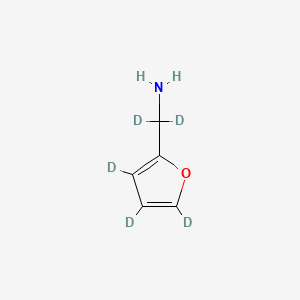
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12300757.png)
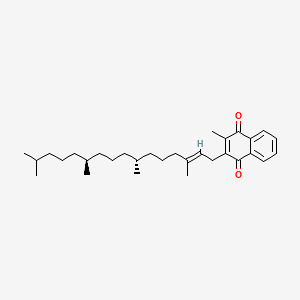
![Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B12300771.png)
